molecular formula C6H7IN2 B186498 2-Iodo-1,4-benzenediamine CAS No. 69951-01-5

2-Iodo-1,4-benzenediamine

Cat. No. B186498
CAS RN: 69951-01-5
M. Wt: 234.04 g/mol
InChI Key: CAAOWHHLKPUWHW-UHFFFAOYSA-N
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Description

2-Iodo-1,4-benzenediamine, with the CAS Number 69951-01-5, is a solid compound . Its molecular formula is C6H7IN2 and it has a molecular weight of 234.04 .


Synthesis Analysis

The synthesis of 2-Iodo-1,4-benzenediamine involves several steps . The process starts with the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally, bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination .


Molecular Structure Analysis

The molecular structure of 2-Iodo-1,4-benzenediamine consists of a benzene ring with two amine groups (-NH2) and one iodine atom attached to it . The average mass of the molecule is 234.038 Da .


Chemical Reactions Analysis

One of the chemical reactions involving 2-Iodo-1,4-benzenediamine is its hydrogenation . In this reaction, the compound serves as a model to assess the catalytic performance of prepared catalysts . The addition of a promoter affects the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction .


Physical And Chemical Properties Analysis

2-Iodo-1,4-benzenediamine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Molecular Electronics

2-Iodo-1,4-benzenediamine is pivotal in molecular electronics. Research on benzene dihalide molecules, including 1,4-diiodobenzene, revealed their capability to form stable halogen bonds with Au electrodes, crucial for single molecular junctions. This characteristic significantly influences the conductance and strength of the metal–molecule bond, presenting a smaller conductance compared to 1,4-benzenediamine but with a longer breakdown distance, indicating stability (Komoto et al., 2013).

Synthesis of Complex Compounds

2-Iodo-1,4-benzenediamine is utilized in the synthesis of complex chemical structures. It's involved in the electrophilic tandem cyclization of 2-ethynylbenzaldehydes with ortho-benzenediamines to yield iodoisoquinoline-fused benzimidazoles, showcasing its role in constructing intricate molecular architectures (Ouyang et al., 2011).

Chemical Derivatization and Electrode Surface Modification

The compound plays a significant role in chemical derivatization, specifically in modifying electrode surfaces. N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives, after derivatization, exhibit properties like reversible chemical oxidation and visible spectral changes, indicating potential in electrochemical applications (Buchanan et al., 1983).

Safety And Hazards

The compound is considered hazardous . It has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-iodobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAOWHHLKPUWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356051
Record name 2-iodo-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1,4-benzenediamine

CAS RN

69951-01-5
Record name 2-iodo-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of concentrated hydrochloric acid (150 ml) and 2-iodo-4-nitroaniline (30.0 g) is stirred and warmed to 45°-50° C. A solution of stannous chloride dihydrate (90.0 g) in concentrated hydrochloric acid (110 ml) is added while maintaining the reaction temperature at 65°-70° C. After the addition is completed, the mixture is cooled in an ice bath and 50% sodium hydroxide (250 ml) is added slowly. The mixture is filtered and the isolated damp solid is stirred in 600 ml water at reflux. The solution is decolorized with charcoal, filtered and cooled to afford 5.55 g of title compound, m.p. 95°-99° C.
[Compound]
Name
stannous chloride dihydrate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LD Wescott, DL Mattern - The Journal of organic chemistry, 2003 - ACS Publications
Donor−σ−acceptor−lipid molecules were prepared by using perylenetetracarboxylic diimide as the acceptor, starting from perylenetetracarboxylic dianhydride. One imide nitrogen was …
Number of citations: 131 pubs.acs.org

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